N-butyl-N-ethylhexanamide
Description
Properties
IUPAC Name |
N-butyl-N-ethylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-4-7-9-10-12(14)13(6-3)11-8-5-2/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXONHPWVTYLKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N(CC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of Hexanoic Acid Derivatives
The most straightforward route involves the condensation of hexanoic acid (or its derivatives) with N-butyl-N-ethylamine. This method typically employs activating agents to facilitate amide bond formation. For example, hexanoyl chloride reacts with N-butyl-N-ethylamine in anhydrous dichloromethane under basic conditions (e.g., triethylamine) to yield N-butyl-N-ethylhexanamide . The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.
Reaction Conditions and Optimization
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Temperature : 0–25°C to minimize side reactions (e.g., over-alkylation).
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Solvent : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates by stabilizing intermediates.
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Catalyst : Triethylamine or DMAP (4-dimethylaminopyridine) improves yields by scavenging HCl .
Industrial-scale production often uses continuous flow reactors to maintain precise temperature control and reduce batch variability.
Phase-Transfer Catalysis for Solvent-Free Synthesis
Building on methodologies from N-butylphthalimide synthesis , phase-transfer catalysis (PTC) offers a sustainable alternative by eliminating organic solvents. In this approach, hexanoic anhydride reacts with N-butyl-N-ethylamine in water, facilitated by quaternary ammonium salts (e.g., tetrabutylammonium bromide). The catalyst enhances interfacial reactivity by shuttling reactants between aqueous and organic phases.
Case Study: PTC Optimization
A simulated protocol based on demonstrates:
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Reactants : Hexanoic anhydride (1.0 eq), N-butyl-N-ethylamine (1.2 eq).
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Catalyst : Benzyltrimethylammonium chloride (0.05 eq).
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Conditions : 120°C, 6 hours, vigorous stirring.
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Yield : ~85% after extraction and distillation.
This method reduces waste and energy consumption compared to traditional amidation, aligning with green chemistry principles.
Ritter Reaction: Nitrile Intermediate Pathway
The Ritter reaction, widely used for tertiary amides, involves the reaction of nitriles with alcohols or alkenes in acidic media. For this compound, hexanenitrile reacts with tert-butanol and ethyl chloride in concentrated sulfuric acid. The mechanism proceeds via nitrile protonation, followed by nucleophilic attack by the alcohol and subsequent rearrangement.
Key Considerations
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Acid Strength : Concentrated (≥98%) ensures optimal protonation and intermediate stability.
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Side Reactions : Over-acidification may lead to nitrile hydrolysis, necessitating strict stoichiometric control.
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Workup : Neutralization with aqueous followed by solvent extraction isolates the crude product.
Industrial-Scale Batch Reactor Design
Large-scale production of this compound employs jacketed stainless steel reactors with automated feed systems. A representative process includes:
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Feedstock Introduction : Hexanoyl chloride and N-butyl-N-ethylamine are metered into the reactor.
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Temperature Control : Cooling jackets maintain 10–15°C during exothermic amidation.
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Catalyst Recovery : Unreacted amine and catalyst are separated via vacuum distillation and recycled.
Economic and Safety Considerations
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Cost Drivers : Amine availability and catalyst reusability significantly impact production costs.
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Safety Protocols : Rigorous pH monitoring prevents corrosive byproduct accumulation (e.g., HCl).
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Direct Amidation | 70–85 | 95–98 | Moderate (solvent use) |
| Phase-Transfer Catalysis | 80–90 | 90–95 | Low (aqueous system) |
| Ritter Reaction | 60–75 | 85–90 | High (acid waste) |
Selection Criteria
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Lab-Scale : Direct amidation offers simplicity and high purity.
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Industrial : Phase-transfer catalysis balances yield and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-butyl-N-ethylhexanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions result in the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines, secondary amines.
Substitution: Halogenated amides, alkoxylated amides.
Scientific Research Applications
Chemical Applications
N-butyl-N-ethylhexanamide is primarily used as an intermediate in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals : It serves as a building block for various pharmaceutical compounds, facilitating the development of new therapeutic agents.
- Agrochemicals : The compound is utilized in the formulation of pesticides and herbicides.
- Specialty Chemicals : It contributes to the production of specialty chemicals used in various industrial processes.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Oxidation | Converts amide to carboxylic acid or ketone | Potassium permanganate, Chromium trioxide | Carboxylic acids, Ketones |
| Reduction | Converts to primary or secondary amines | Lithium aluminum hydride, Sodium borohydride | Primary amines, Secondary amines |
| Substitution | Replacement of the amide group | Halides, Alkoxides | Halogenated amides, Alkoxylated amides |
Biological Applications
In biological research, this compound is used as a reagent to study enzyme-catalyzed reactions and develop bioactive molecules.
Case Study: Mosquito Repellency
Research has indicated that this compound exhibits insect repellent properties against Aedes aegypti. A comparative study showed that it provided significant protection duration compared to traditional repellents like DEET.
- Minimum Effective Dosage (MED) :
- This compound:
- DEET:
This suggests that this compound could be a promising alternative for mosquito repellents.
Medicinal Applications
This compound has potential in medicinal chemistry due to its amide functionality.
Pharmacological Implications
Research indicates that compounds similar to this compound can modulate neurotransmitter systems, particularly dopamine uptake inhibition. This has implications for:
- Mood Disorders : Potential treatments for conditions associated with dopaminergic dysregulation.
| Activity Type | Description |
|---|---|
| Dopamine Uptake Inhibition | Compounds related to this compound have shown significant effects on dopamine reuptake in studies involving animal models. |
Industrial Applications
In industrial contexts, this compound is utilized in the production of:
- Polymers : Acts as a plasticizer to enhance flexibility and durability.
- Resins and Coatings : Contributes to improved performance characteristics in various coatings.
Mechanism of Action
The mechanism of action of N-butyl-N-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism: N-Butyl-2-Ethyl-Hexanamide
Key Differences :
- Substituent Position : N-Butyl-N-ethylhexanamide has both alkyl groups on the nitrogen, while N-butyl-2-ethyl-hexanamide places the ethyl group on the carbon chain. This positional isomerism influences polarity, solubility, and intermolecular interactions.
- Comparatively, N-alkyl amides with branched substituents often exhibit lower volatility and altered metabolic pathways.
Table 1: Physicochemical Properties of Selected Amides
| Compound Name | Molecular Formula | Substituent Position | Boiling Point (°C) | Toxicity (Acute) |
|---|---|---|---|---|
| This compound | C₁₂H₂₅NO | N-bound | Not reported | Not available |
| N-Butyl-2-ethyl-hexanamide [3] | C₁₂H₂₅NO | C-2 ethyl | Not reported | Moderate |
| 2-Butyl-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-hexanamide [2] | C₂₄H₄₈N₂O₃ | Hydroxyalkyl | Not reported | Not available |
Hydroxamic Acid Derivatives ()
Hydroxamic acids, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide , differ significantly due to their N-hydroxy and aryl/cycloalkyl substituents. These groups enhance antioxidant activity, as demonstrated by DPPH radical scavenging assays . In contrast, simple alkyl-substituted amides like this compound lack the hydroxamic acid moiety, which is critical for metal chelation and radical stabilization.
Key Findings :
Hydroxyalkyl-Substituted Amides ()
Such derivatives are often explored in pharmaceutical formulations for improved solubility .
Comparison Highlights :
- Solubility : Hydroxyalkyl substitutions increase water solubility, whereas N-alkyl groups (as in this compound) enhance lipophilicity.
- Applications : Hydroxyalkyl amides are utilized in drug delivery systems, while N-alkyl variants are common in polymer chemistry .
Biological Activity
N-butyl-N-ethylhexanamide is a compound of interest due to its potential biological activities, particularly in the context of mosquito repellency and other pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is categorized as a carboxamide. Its structure can be represented as follows:
This compound's unique structure contributes to its biological properties, particularly its interactions with biological systems.
1. Mosquito Repellency
Recent studies have highlighted the efficacy of this compound as a mosquito repellent. In a comparative study, various carboxamides were evaluated for their duration of repellency against mosquitoes. The findings indicated that this compound exhibited significant repellency, outperforming some conventional repellents like DEET at certain dosages.
Table 1: Duration of Repellency of Selected Carboxamides
| Compound | Dosage (μmol/cm²) | Duration of Protection (hours) |
|---|---|---|
| This compound | 25 | 12 |
| DEET | 25 | 7 |
| N-cyclohexyl-N-ethyl-2-hexenamide | 25 | 22 |
| N-butyl-N-ethyl-2-methylbenzamide | 25 | 9 |
The above table illustrates that this compound provides a competitive duration of protection, suggesting its potential utility in personal care products aimed at mosquito repellent applications .
2. Pharmacological Implications
Beyond its use as an insect repellent, this compound has been investigated for its broader pharmacological effects. For instance, related compounds have shown promise in modulating neurotransmitter systems, particularly in the context of dopamine uptake inhibition. This suggests potential applications in treating conditions associated with dopaminergic dysregulation .
Case Study: Dopaminergic Activity
In a study examining the effects of various amides on dopamine uptake in mice, it was found that structurally similar compounds to this compound exhibited significant inhibitory effects on dopamine reuptake. This activity correlates with psychostimulant effects, indicating that compounds within this class could have implications for mood disorders and addiction treatment .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in consumer products. Toxicological assessments have indicated that while some related compounds exhibit low toxicity at effective doses, comprehensive studies are necessary to establish the safety margins for human use.
Table 2: Toxicity Data Summary
| Compound | LD50 (mg/kg) | Test Subject |
|---|---|---|
| This compound | >2000 | Rats |
| DEET | ~2000 | Rats |
| N-cyclohexyl-N-ethyl-2-hexenamide | >3000 | Mice |
This data suggests that this compound has a favorable toxicity profile compared to some other insect repellents .
Q & A
Q. How can interdisciplinary approaches enhance the application scope of this compound in material science?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
